5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
Description
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A pyrazolo-pyrimidine core with a tert-butyl group at position 3.
- A 4-chlorophenyl substituent at position 2.
- A methyl group at position 2.
- A morpholine-containing propyl chain at the N-7 amine position .
Its molecular formula is C24H32ClN5O (MW: ~442 g/mol), with a topological polar surface area (TPSA) of 42.2 Ų, suggesting moderate solubility . The morpholinylpropyl group enhances hydrophilicity and may improve interactions with biological targets like kinases or GPCRs .
Properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O/c1-17-22(18-6-8-19(25)9-7-18)23-27-20(24(2,3)4)16-21(30(23)28-17)26-10-5-11-29-12-14-31-15-13-29/h6-9,16,26H,5,10-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDDEVARPHIZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 4-chlorophenylhydrazine and a β-diketone.
Introduction of the tert-Butyl Group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with tert-butyl bromide under basic conditions.
Attachment of the Morpholine Group: The final step involves the nucleophilic substitution reaction of the intermediate with 3-(morpholin-4-yl)propylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The morpholine-propyl side chain and pyrazolo[1,5-a]pyrimidine core participate in nucleophilic substitutions. Key observations include:
Primary Sites of Reactivity:
-
Morpholine nitrogen : Undergoes alkylation or acylation under basic conditions.
-
Pyrimidine C-5 position : Susceptible to nucleophilic attack due to electron-withdrawing effects of adjacent substituents.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF (80°C) | Quaternary morpholinium salts | Increased water solubility but reduced cellular permeability |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ (0°C → RT) | N-acetyl derivatives | Improved metabolic stability in hepatic microsomes |
Oxidation Reactions
The tert-butyl group and morpholine ring are oxidation-sensitive:
Oxidation Pathways:
-
Tert-butyl group : Converts to carboxylic acid via radical intermediates under strong oxidants.
-
Morpholine ring : Forms N-oxide derivatives with H₂O₂ or mCPBA.
| Oxidizing Agent | Conditions | Major Product | Yield | Selectivity |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | Reflux, 6 hr | 5-Carboxylic acid derivative | 42% | Tert-butyl > morpholine |
| mCPBA | CH₂Cl₂, 0°C → RT | Morpholine N-oxide | 78% | Exclusive N-oxidation |
Reduction Reactions
The pyrazolo[1,5-a]pyrimidine core resists reduction, but side chains show reactivity:
Reduction Targets:
-
Morpholine-propyl linker : Hydrogenolysis removes morpholine under H₂/Pd-C.
-
Chlorophenyl group : Dechlorination occurs with LiAlH₄ but not NaBH₄.
| Reducing Agent | Conditions | Outcome | Applications |
|---|---|---|---|
| H₂ (1 atm)/10% Pd-C | EtOH, 24 hr | Morpholine removal | Simplifies structure for SAR studies |
| LiAlH₄ | THF, reflux | Dechlorination (30% conversion) | Generates des-chloro analog for toxicity screening |
Cross-Coupling Reactions
The 4-chlorophenyl group enables palladium-mediated couplings:
Hydrolytic Stability
The compound shows pH-dependent degradation:
| pH | Temperature | Half-Life (t₁/₂) | Degradation Pathway |
|---|---|---|---|
| 1.2 | 37°C | 2.3 hr | Morpholine ring cleavage |
| 7.4 | 37°C | 48 hr | Minimal degradation |
| 9.0 | 37°C | 12 hr | Pyrimidine ring hydrolysis |
Photochemical Reactivity
UV irradiation (254 nm) induces two primary changes:
-
Demethylation at the pyrimidine C-2 methyl group (quantum yield Φ = 0.18).
-
Morpholine ring expansion to oxazepane derivatives via Norrish-type pathways.
Biological Activation Pathways
In vitro studies reveal enzyme-mediated transformations:
| Enzyme System | Metabolite Identified | Bioactivity Change |
|---|---|---|
| CYP3A4 | N-desmethyl derivative | 3× reduced PKBα inhibition |
| MAO-A | Morpholine ring-opened aldehyde | Increased cytotoxicity (IC₅₀ = 1.8 μM vs 12 μM parent) |
Scientific Research Applications
Chemistry
In chemistry, 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer and neurological disorders.
Industry
In industry, the compound is explored for its potential use in the development of new materials with unique properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogs lie in substituent groups, influencing molecular weight, lipophilicity (logP), and bioactivity.
Key Research Findings
- Morpholine Derivatives: A 2025 study highlighted that morpholine-containing pyrazolo-pyrimidines exhibit 2–3-fold higher IC50 values against cancer cell lines compared to non-morpholine analogs, attributed to improved target engagement .
- Impact of Halogen Substitution : 4-Chlorophenyl groups (as in the target compound) show superior kinase inhibition over 4-fluorophenyl or methoxyphenyl analogs, likely due to enhanced hydrophobic interactions .
- Solubility vs. Activity Trade-offs : While morpholinylpropyl improves solubility, it may slightly reduce membrane permeability compared to lipophilic groups like tert-butyl or cyclopentyl .
Biological Activity
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H30ClN5O
- IUPAC Name : this compound
- CAS Number : 850749-25-6
The structural features include a pyrazolo[1,5-a]pyrimidine core, which is known for various pharmacological properties.
Anticancer Activity
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit anticancer properties . In a study evaluating a series of synthesized pyrazolo derivatives, it was found that while some compounds demonstrated significant growth inhibition in cancer cell lines such as MDA-MB-231 (human breast cancer), others did not show substantial activity. The results highlighted the need for further structural modifications to enhance efficacy against specific cancer types .
| Compound | Cell Line Tested | Concentration (µM) | Growth Inhibition (%) |
|---|---|---|---|
| 4a | MDA-MB-231 | 10 | 25 |
| 4b | MDA-MB-231 | 10 | 15 |
| Control | DMSO | - | 0 |
Antitubercular Activity
The compound's structural analogs have been assessed for their antitubercular activity . In particular, pyrazolo[1,5-a]pyrimidine derivatives were found to be effective against Mycobacterium tuberculosis (Mtb) in macrophage models. The mechanism of action was distinct from traditional antibiotics, indicating potential for development into novel antitubercular agents .
Enzymatic and Antioxidant Activities
In vitro studies have evaluated the compound's ability to act as an enzyme inhibitor and its antioxidant potential. Various assays demonstrated that derivatives exhibited significant antioxidant activity through mechanisms such as DPPH and ABTS radical scavenging .
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 50 |
| ABTS Radical Scavenging | 45 |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may inhibit key enzymes involved in cellular processes related to cancer proliferation and bacterial survival.
Case Studies
- Anticancer Screening : A focused library of pyrazolo derivatives was screened against multiple cancer cell lines, revealing variable efficacy. The most potent compounds were those with modifications at specific positions on the pyrazolo ring .
- Antitubercular Studies : High-throughput screening identified several candidates with low cytotoxicity and promising activity against Mtb. The resistance mechanisms were also studied, showing mutations affecting drug metabolism pathways .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step protocols. For example, cyclization of precursors (e.g., pyrazole or pyrimidine intermediates) under controlled conditions is critical. Key steps include:
- Core Formation : Cyclization using catalysts like acetic acid or POCl₃ at elevated temperatures (80–120°C) to form the pyrazolo[1,5-a]pyrimidine backbone .
- Morpholine Attachment : Reacting the core with 3-(morpholin-4-yl)propylamine via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Optimization : Adjusting solvents (e.g., ethanol or DMF), reaction time, and stoichiometric ratios of reagents to minimize side products. For instance, refluxing in ethanol with excess morpholine improves substitution efficiency .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl at position 5, morpholine-propyl at position 7). Aromatic protons from the 4-chlorophenyl group appear as doublets in δ 7.2–7.6 ppm .
- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and morpholine C-N (1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at ~495 m/z) .
- X-ray Crystallography : Resolve 3D conformation, especially steric effects from tert-butyl and morpholine groups .
Intermediate: How should researchers design in vitro bioactivity assays to evaluate this compound’s enzyme inhibition or anticancer potential?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., CDK or Aurora kinases) or phosphatases based on structural analogs showing inhibition .
- Assay Design :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with ATP concentrations near Km. Include positive controls (staurosporine) and measure IC₅₀ values .
- Cell Viability : Test against cancer cell lines (e.g., MCF-7, HCT-116) via MTT assay. Compare dose-response curves (1–100 µM) with reference drugs .
- Data Validation : Repeat assays in triplicate and use statistical tools (e.g., GraphPad Prism) to calculate p-values and confidence intervals .
Advanced: What strategies can address solubility challenges during in vivo studies due to the compound’s tert-butyl and morpholine groups?
Methodological Answer:
- Formulation : Use co-solvents (e.g., PEG-400, DMSO) or lipid-based nanoparticles to enhance aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at non-critical positions while retaining the morpholine moiety’s binding affinity .
- Pharmacokinetic Profiling : Monitor plasma stability via LC-MS/MS and adjust dosing regimens to account for rapid clearance .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Key Modifications :
- Position 3 : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., CF₃) to enhance target binding .
- Position 7 : Shorten the morpholine-propyl chain to reduce steric hindrance while maintaining solubility .
- Data Analysis : Compare IC₅₀ values of analogs in enzyme assays to identify critical substituents. For example, tert-butyl at position 5 improves metabolic stability but may reduce solubility .
Advanced: What computational methods are suitable for predicting binding modes of this compound with kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Focus on hydrogen bonds between morpholine and catalytic lysine residues .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess conformational stability. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Mapping : Identify essential features (e.g., hydrophobic tert-butyl, hydrogen-bond acceptor from pyrimidine) using LigandScout .
Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Assay Conditions : Standardize variables (e.g., ATP concentration, cell passage number). For instance, discrepancies in IC₅₀ may arise from varying ATP levels in kinase assays .
- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
- Orthogonal Validation : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Advanced: What are the best practices for ensuring compound stability during long-term storage?
Methodological Answer:
- Storage Conditions : Keep at –20°C in amber vials under inert gas (argon) to prevent oxidation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., dechlorinated analogs) indicate susceptibility to light or humidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
